molecular formula C21H16FN3O2S B2662970 2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide CAS No. 1207038-23-0

2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide

Cat. No.: B2662970
CAS No.: 1207038-23-0
M. Wt: 393.44
InChI Key: MMBDSUVVBGJNOG-UHFFFAOYSA-N
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Description

2-[7-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide (hereafter referred to as the "target compound") is a thieno[3,2-d]pyrimidine derivative characterized by:

  • A thieno[3,2-d]pyrimidin-4-one core.
  • A 4-fluorophenyl substituent at position 5.
  • An N-methyl-N-phenylacetamide side chain at position 2.

Its molecular formula is C21H15F2N3O2S (MW: 435.42 g/mol), with ChemDiv ID L114-0382 .

Properties

IUPAC Name

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-24(16-5-3-2-4-6-16)18(26)11-25-13-23-19-17(12-28-20(19)21(25)27)14-7-9-15(22)10-8-14/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBDSUVVBGJNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thienopyrimidine-4-ones

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and desiccants, such as calcium chloride, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thienopyrimidine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Structural Variations and Implications

Acetamide Substituents: The N-methyl-N-phenyl group in the target compound enhances lipophilicity compared to polar groups like N-(3-methoxybenzyl) or N-cyclopentyl . This may improve membrane permeability but reduce solubility.

Thienopyrimidine Core Modifications: The 7-(4-fluorophenyl) group in the target compound provides electron-withdrawing effects, stabilizing the molecule and influencing π-π stacking in biological targets. In contrast, 7-phenyl lacks this electronegative edge. The thieno[2,3-d]pyrimidine isomer in alters ring fusion geometry, which may disrupt interactions with enzymes or receptors compared to the [3,2-d] configuration.

This contrasts with the acetamide derivatives, which are more lipophilic.

Physicochemical Properties

  • Molecular Weight : The target compound (435.42 g/mol) is heavier than analogs like (383.46 g/mol) due to its dual fluorine atoms and phenyl groups.
  • Solubility : The N-(3-methoxybenzyl) analog may exhibit better aqueous solubility due to the methoxy group’s polarity, whereas the target compound’s lipophilic groups favor lipid bilayer penetration.
  • Electron Effects : Fluorine atoms in the target compound enhance metabolic stability and binding affinity through electronegativity and hydrophobic interactions .

Research and Development Context

While direct pharmacological data are absent in the provided evidence, structural trends suggest:

  • The 4-fluorophenyl group is a common pharmacophore in kinase inhibitors and anticancer agents, as seen in related compounds .
  • N-methyl-N-phenylacetamide is a privileged scaffold in drug design, balancing steric bulk and lipophilicity for target engagement .

Biological Activity

The compound 2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide is a member of the thieno[3,2-d]pyrimidine class, known for its diverse biological activities. Its unique structure, characterized by a fused thieno and pyrimidine ring system along with a fluorophenyl substituent and an acetamide moiety, suggests potential pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H22FN3O2SC_{22}H_{22}FN_3O_2S, with a molecular weight of approximately 423.49 g/mol. The presence of the fluorine atom is significant as it often enhances biological activity through improved binding affinity to biological targets.

PropertyValue
Molecular FormulaC22H22FN3O2SC_{22}H_{22}FN_3O_2S
Molecular Weight423.49 g/mol
Density1.31 g/cm³ (predicted)
Boiling Point623 °C (predicted)
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thieno[3,2-d]pyrimidine core may inhibit certain kinases or modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.

Biological Activities

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit various biological activities including:

  • Anticancer : Studies have shown that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Antimicrobial : The structural features allow for interactions with microbial enzymes, providing potential as antimicrobial agents.
  • Analgesic : Some derivatives have demonstrated significant analgesic effects in animal models.

Case Studies

  • Anticancer Activity :
    In a study published in Research Journal of Pharmacy and Technology, derivatives of acetamide were synthesized and screened against cancer cell lines. The compound exhibited notable cytotoxicity against various cancer types, indicating its potential as an anticancer agent .
  • Analgesic Effects :
    Another study evaluated several acetamide derivatives for analgesic activity using the Eddy hot plate method in rats. Results indicated that certain derivatives showed higher efficacy than conventional analgesics like Diclofenac, suggesting promising analgesic properties for compounds similar to this compound .

Comparative Analysis with Related Compounds

Compound NameBiological Activity
4-Oxo-thieno[3,2-d]pyrimidineAntimicrobial
6-Methylthieno[3,2-d]pyrimidineAnticancer
5-Fluorothieno[3,2-d]pyrimidineAnti-inflammatory
This compound Anticancer, Analgesic

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particulates.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

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